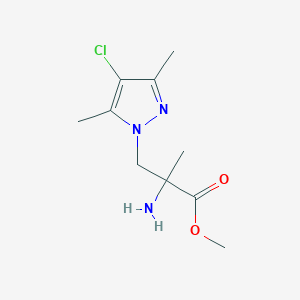
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a trifluoromethyl group, an oxazole ring, and an amine functionality.
- The compound is a white crystalline solid, soluble in water, and typically exists as its hydrochloride salt.
- Its systematic name reflects its structure: 2,2,2-trifluoroethylamine substituted at the 5-position of a 1,3-oxazole ring, with a hydrochloride counterion.
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-aminehydrochloride: is a chemical compound with the molecular formula C₆H₈ClF₃NO₂.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with cellular targets (e.g., enzymes, receptors) via its functional groups.
- Further studies are needed to elucidate precise pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this article provides an overview, and further literature exploration will yield more detailed insights
Properties
Molecular Formula |
C6H8ClF3N2O |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7F3N2O.ClH/c1-3-2-11-5(12-3)4(10)6(7,8)9;/h2,4H,10H2,1H3;1H |
InChI Key |
OYPHYACHMYJGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)



![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)




